1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine
Overview
Description
1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-bromophenyl group and a cyclopropylsulfonyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, cyclopropylsulfonyl chloride, and piperazine.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium methoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reactions and conditions employed. For example, substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Industrial Applications: The compound’s unique chemical properties make it suitable for various industrial applications, including as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways involved in neurotransmission or cellular metabolism.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-4-(cyclopropylsulfonyl)piperazine and 1-(4-Methylphenyl)-4-(cyclopropylsulfonyl)piperazine share structural similarities.
Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-cyclopropylsulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)19(17,18)13-5-6-13/h1-4,13H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCCXIHWLGMUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.